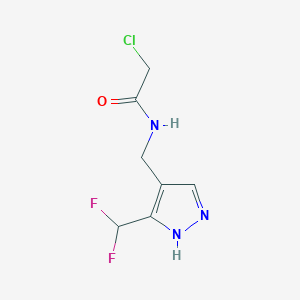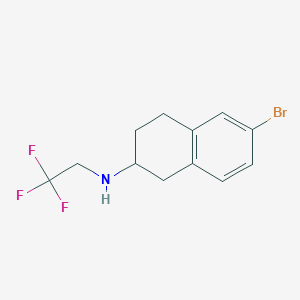
6-bromo-N-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydronaphthalen-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-N-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydronaphthalen-2-amine is an organic compound that features a bromine atom, a trifluoroethyl group, and a tetrahydronaphthalen-2-amine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydronaphthalen-2-amine typically involves the bromination of a suitable precursor followed by the introduction of the trifluoroethyl group. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The trifluoroethyl group can be introduced using reagents like trifluoroethylamine under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures and environmental controls are also critical in industrial settings to handle the bromine and trifluoroethyl reagents safely.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-N-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydronaphthalen-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of iodinated or other halogenated derivatives.
Aplicaciones Científicas De Investigación
6-Bromo-N-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydronaphthalen-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-bromo-N-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromo-N-(2,2,2-trifluoroethyl)-2-naphthalenecarboxamide
- 6-Bromo-N-(3-ethoxypropyl)-N-(2,2,2-trifluoroethyl)pyridine-2-carboxamide
Uniqueness
6-Bromo-N-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydronaphthalen-2-amine is unique due to its tetrahydronaphthalen-2-amine structure, which imparts specific chemical and physical properties
Propiedades
Fórmula molecular |
C12H13BrF3N |
|---|---|
Peso molecular |
308.14 g/mol |
Nombre IUPAC |
6-bromo-N-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C12H13BrF3N/c13-10-3-1-9-6-11(4-2-8(9)5-10)17-7-12(14,15)16/h1,3,5,11,17H,2,4,6-7H2 |
Clave InChI |
UUCCGULODQWUKS-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(CC1NCC(F)(F)F)C=CC(=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



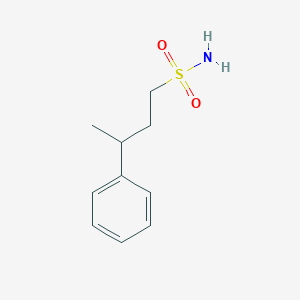
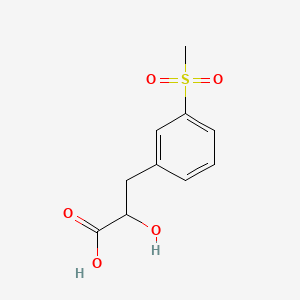

![[2-(Cyclohex-1-en-1-yl)ethyl][(6-methoxy-1,3-benzothiazol-2-yl)methyl]amine hydrochloride](/img/structure/B13539863.png)
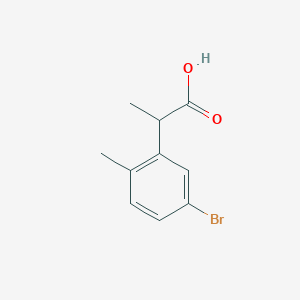
![2-(6-{2-[(Tert-butyldimethylsilyl)oxy]ethyl}-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl)ethan-1-amine](/img/structure/B13539891.png)

![(2R,3R)-3-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane](/img/structure/B13539910.png)

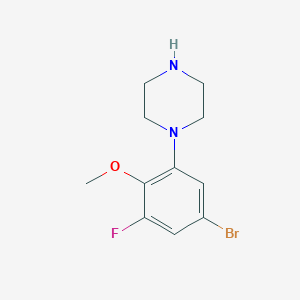

![4-{[(2-Hydroxyphenyl)sulfanyl]methyl}benzoicacid](/img/structure/B13539923.png)
